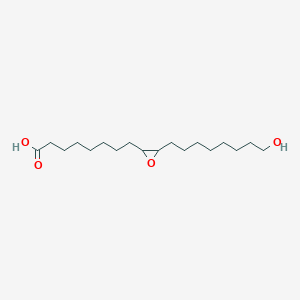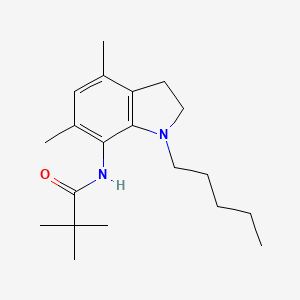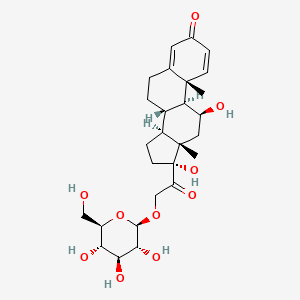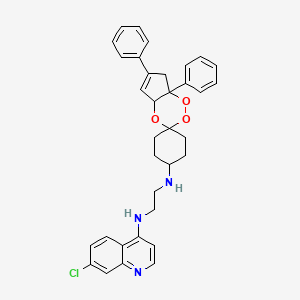![molecular formula C15H18N2O3S B1242032 N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
N-[4-(indol-3-yl)butanoyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(indol-3-yl)butanoyl]-L-cysteine is an N-acyl-L-alpha-amino acid resulting from the formal condensation of the carboxy group of 4-(indol-3-yl)butanoic acid with the amino group of L-cysteine. It is a N-acyl-L-alpha-amino acid, a secondary carboxamide, a thiol and a member of indoles. It is a conjugate acid of a N-[4-(indol-3-yl)butanoyl]-L-cysteinate.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Enantiopure Alliin Analogues : L-Cysteine serves as a starting product for generating transient sulfenic acids, which add to suitable acceptors, forming sulfoxides with biologically active residues. Such compounds, including those derived from N-[4-(indol-3-yl)butanoyl]-L-cysteine, are isolated in enantiomerically pure form, demonstrating the utility of this compound in synthesizing biologically relevant molecules (Aversa et al., 2005).
Biological Applications and Research
- Novel Hybrid Scaffolds for Urease Inhibition : A study on the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including derivatives of N-[4-(indol-3-yl)butanoyl]-L-cysteine, highlighted their potential as potent urease inhibitors. This suggests a possible application in treating diseases associated with urease activity (Nazir et al., 2018).
Potential Therapeutic Uses
- Antidiabetic Agents : Indole-based scaffolds, including those derived from N-[4-(indol-3-yl)butanoyl]-L-cysteine, have been investigated for their antidiabetic potential via α-glucosidase inhibition. The research underscores the compound's relevance in developing new therapeutic agents for diabetes management (Nazir et al., 2018).
Catalysis and Material Science
- Magnetic Reusable Organocatalyst : L-Cysteine-functionalized magnetic nanoparticles (LCMNP), potentially derivable from N-[4-(indol-3-yl)butanoyl]-L-cysteine, have been used as a catalyst for synthesizing 9-(1H-indol-3-yl) xanthen-4-(9H)-ones. This highlights its application in green chemistry and the synthesis of heterocyclic compounds (Nourisefat et al., 2016).
properties
Product Name |
N-[4-(indol-3-yl)butanoyl]-L-cysteine |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
LXMVSQPUILWDOQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
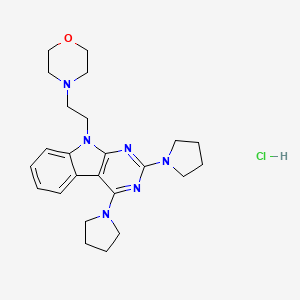
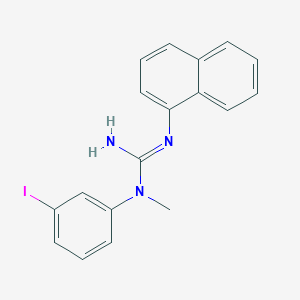
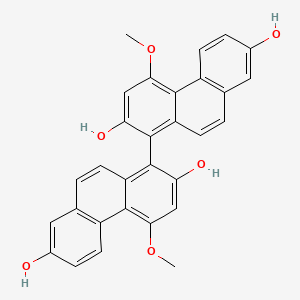
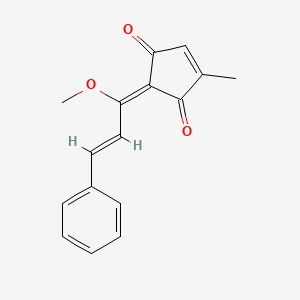


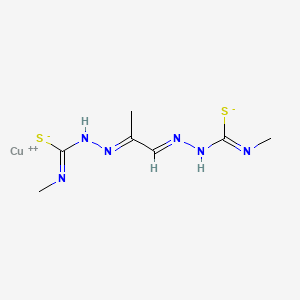
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
